
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C10H8F3N3 . It is also known by other names such as 4-pyrazol-1-yl-phenylamine, 4-1h-pyrazol-1-yl benzenamine, and 4-1h-pyrazol-1-yl-phenylamine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1=CN (N=C1)C2=CC=C (C=C2)N . This indicates that the compound contains a pyrazolyl group attached to an aniline group, with a trifluoromethyl group attached to the pyrazolyl group.Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline, focusing on six unique fields:
Medicinal Chemistry
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline: is widely used in medicinal chemistry for the development of new therapeutic agents. Its unique structure, featuring both a pyrazole ring and a trifluoromethyl group, makes it a valuable scaffold for designing inhibitors of various enzymes and receptors. This compound has shown potential in the development of anti-inflammatory, anticancer, and antimicrobial agents .
Agrochemical Research
In agrochemical research, 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline is utilized in the synthesis of novel pesticides and herbicides. Its ability to interfere with specific biological pathways in pests and weeds makes it an effective component in the formulation of agrochemicals. Researchers are exploring its use to enhance crop protection and yield .
Material Science
This compound is also significant in material science, particularly in the development of advanced materials with specific properties. Its incorporation into polymers and other materials can enhance thermal stability, chemical resistance, and mechanical strength. These materials find applications in various industries, including electronics, automotive, and aerospace .
Organic Synthesis
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline: serves as a versatile building block in organic synthesis. It is used to construct complex molecules through various chemical reactions, such as coupling reactions, cyclizations, and functional group transformations. Its reactivity and stability make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Catalysis
In the field of catalysis, this compound is employed as a ligand in the development of catalytic systems. Its unique electronic and steric properties enable the formation of highly active and selective catalysts for various chemical transformations. These catalysts are used in industrial processes to improve efficiency and selectivity, reducing waste and energy consumption .
Analytical Chemistry
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline: is used in analytical chemistry for the detection and quantification of various analytes. Its incorporation into sensors and detection systems enhances sensitivity and selectivity. This application is particularly important in environmental monitoring, food safety, and clinical diagnostics .
Safety and Hazards
Wirkmechanismus
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. It’s worth noting that the trifluoromethyl group in the compound could potentially interact with various biological targets due to its unique electronic and steric properties .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline interacts with its targets .
Eigenschaften
IUPAC Name |
4-pyrazol-1-yl-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)8-6-7(2-3-9(8)14)16-5-1-4-15-16/h1-6H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRULHPJPZUKSLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



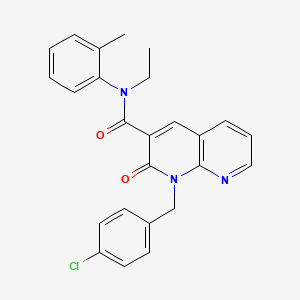
![3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2370561.png)
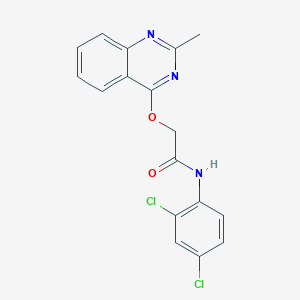
![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2370564.png)
![1-[(4-Fluorophenyl)carbamoyl]-3-fluorosulfonyloxybenzene](/img/structure/B2370565.png)
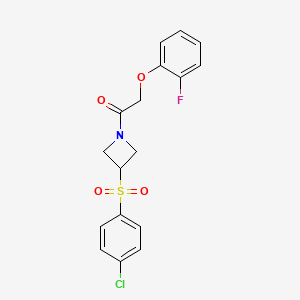
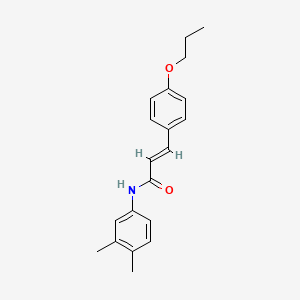
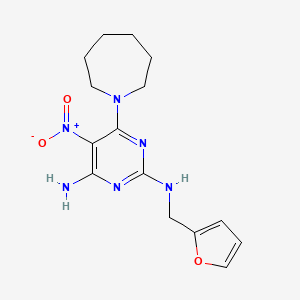
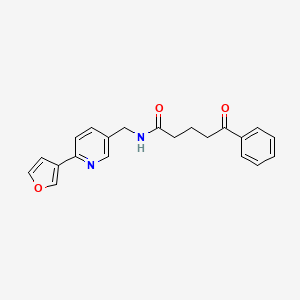
![11-(2-chlorophenyl)-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2370573.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2370576.png)